molecular formula C9H12N4O5 B1297234 4-Amino-furazan-3-carboxylic acid 2-morpholin-4-yl-2-oxo-ethyl ester CAS No. 312277-99-9

4-Amino-furazan-3-carboxylic acid 2-morpholin-4-yl-2-oxo-ethyl ester

Cat. No. B1297234
M. Wt: 256.22 g/mol
InChI Key: DPFZVPUIRPFXCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Amino-furazan-3-carboxylic acid 2-morpholin-4-yl-2-oxo-ethyl ester” is a chemical compound with the molecular formula C9H12N4O5 . It has a molecular weight of 256.22 g/mol . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C9H12N4O5/c10-8-7 (11-18-12-8)9 (15)17-5-6 (14)13-1-3-16-4-2-13/h1-5H2, (H2,10,12) . This represents the unique structure of the molecule, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 533.4±60.0 °C and a predicted density of 1.475±0.06 g/cm3 . It also has a predicted pKa of -1.28±0.47, indicating that it may act as a weak acid in solution .

Scientific Research Applications

Synthesis and Chemical Reactions

4-Amino-furazan-3-carboxylic acid 2-morpholin-4-yl-2-oxo-ethyl ester participates in a range of chemical reactions, forming various derivatives with potential biological activities. It reacts with o-aminophenol and ethylenediamine, leading to the formation of benzoxazol-2-yl- and dihydro-1H-imidazol-2-yl-1,2,5-oxadiazol-3-amines. Additionally, it reacts with aminoethanol to form compounds with amino and ethanol functionalities. Further treatment with triethyl orthoformate in acetic anhydride yields complex compounds like benzo[4,5]imidazo[1,2-c][1,2,5]oxadiazolo[3,4-e]pyrimidine, while alkylation with haloalkanes produces amino-4-(1-R-benzo[d]imidazol-2-yl)-1,2,5-oxadiazoles (Sergievskii et al., 2002).

properties

IUPAC Name

(2-morpholin-4-yl-2-oxoethyl) 4-amino-1,2,5-oxadiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O5/c10-8-7(11-18-12-8)9(15)17-5-6(14)13-1-3-16-4-2-13/h1-5H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPFZVPUIRPFXCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)COC(=O)C2=NON=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349530
Record name 4-Amino-furazan-3-carboxylic acid 2-morpholin-4-yl-2-oxo-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-furazan-3-carboxylic acid 2-morpholin-4-yl-2-oxo-ethyl ester

CAS RN

312277-99-9
Record name 4-Amino-furazan-3-carboxylic acid 2-morpholin-4-yl-2-oxo-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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